molecular formula C17H10Cl2F3N3O B1434714 Bixafen-desmethyl CAS No. 1655498-06-8

Bixafen-desmethyl

Cat. No. B1434714
CAS RN: 1655498-06-8
M. Wt: 400.2 g/mol
InChI Key: XTKWJIRAAGGZFP-UHFFFAOYSA-N
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Description

Bixafen-desmethyl is a metabolite of Bixafen, a pyrazole-carboxamide fungicide . It has the molecular formula C17 H10 Cl2 F3 N3 O and a molecular weight of 400.18 .


Molecular Structure Analysis

The molecular structure of Bixafen-desmethyl is represented by the formula C17 H10 Cl2 F3 N3 O . This indicates that it contains 17 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, 3 fluorine atoms, 3 nitrogen atoms, and 1 oxygen atom.


Physical And Chemical Properties Analysis

Bixafen-desmethyl is a white to light brown powder . The melting point of pure Bixafen-desmethyl is 146.6 °C . It has a relative density of 1.43 to 1.51 .

Scientific Research Applications

Agriculture: Disease Control in Crops

Bixafen-desmethyl is primarily used as a fungicide in agriculture. It controls diseases on crops like rape plants and cereals by inhibiting fungal respiration through binding to mitochondrial respiratory complex II . This compound is crucial for maintaining crop health and ensuring food security.

Environmental Science: Soil Residue Management

In environmental science, Bixafen-desmethyl is recognized for its persistence in soil, which can lead to significant residues in rotational crops . This characteristic is essential for studies on soil management and the environmental impact assessment of fungicide use.

Food and Beverage Industry: Analytical Testing

Bixafen-desmethyl serves as a reference standard for analytical testing within the food and beverage sector . Its role is critical in ensuring the quality and safety of food products by providing a benchmark for residue analysis.

Industrial Processes: Pesticide Reference Standards

In industrial processes, Bixafen-desmethyl is used to produce high-quality pesticide reference materials. These standards are vital for adapting to changing regulations and technology in the production of food and environmental analysis .

Biotechnology: Crop Study and Metabolite Analysis

Biotechnological applications of Bixafen-desmethyl include its use in field rotational crop studies. It helps in investigating the uptake of pesticide residues by plants, which is crucial for understanding the metabolism and environmental fate of fungicides .

Medicine: Potential for Biosurfactant Enhancement

Although not directly used in medicine, the study of compounds like Bixafen-desmethyl can inform the development of biosurfactants with low toxicity and high biodegradability, which have medical applications such as drug delivery and wound healing .

Safety And Hazards

Bixafen-desmethyl is classified as an acute aquatic hazard (Category 1) and a long-term (chronic) aquatic hazard (Category 1) . It’s advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

Future Directions

The European Food Safety Authority (EFSA) has reviewed the maximum residue levels (MRLs) for the pesticide active substance Bixafen . The review considered the occurrence of Bixafen residues in plants, processed commodities, rotational crops, and livestock. Based on the assessment, MRL proposals were derived and a consumer risk assessment was carried out . This suggests ongoing research and regulatory attention to Bixafen and its metabolites, including Bixafen-desmethyl.

properties

IUPAC Name

N-[2-(3,4-dichlorophenyl)-4-fluorophenyl]-5-(difluoromethyl)-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2F3N3O/c18-12-3-1-8(5-13(12)19)10-6-9(20)2-4-14(10)24-17(26)11-7-23-25-15(11)16(21)22/h1-7,16H,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKWJIRAAGGZFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)NC(=O)C3=C(NN=C3)C(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bixafen-desmethyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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